2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-17-7-5-16(6-8-17)21-20-4-3-13-22(20)14-15-23(21)28(24,25)19-11-9-18(27-2)10-12-19/h3-13,21H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPFXLNGMFJUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of pyrrolo[1,2-a]pyrazines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Industry
In industry, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo-Pyrazine Derivatives
- Compound 8z ():
- Structure: 6-(4-Methoxyphenyl)naphthoimidazo-pyrrolo[2,1-c]pyrazine.
- Key Data:
- Melting Point: 227.1–228.1°C.
- Yield: 63%.
NMR: δ 7.59 (s, 1H), 3.95 (s, 3H for OCH3).
-
- Structure: Imidazo[1,2-a]pyrazine with 4-methoxyphenyl and 4-methylpiperazinyl groups.
- Key Data:
- Yield: 47%.
- NMR: δ 8.40 (d, J = 0.9 Hz, 1H), 3.85 (s, 3H for OCH3).
Sulfonyl-Containing Analogs
- Compound 899739-90-3 ():
- Structure: 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine.
- Key Data:
- Molecular Weight: 458.53 g/mol.
- Substituents: Additional methoxy groups at positions 2 and 3. Comparison: The dimethoxy substitution increases molecular weight by 74 g/mol compared to the target compound (C21H21N2O4S vs. C23H26N2O6S).
Benzenesulfonamide-Pyrazoline Hybrids ():
- Structure: 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides.
- Key Data:
- Activities: Carbonic anhydrase inhibition (Ki < 100 nM) and cytotoxicity (IC50 ~ 10 µM).
Structural and Functional Insights
Electronic Effects of Substituents
- The 4-methoxy groups in the target compound donate electrons via resonance, stabilizing positive charges in the sulfonyl group. This contrasts with electron-withdrawing groups (e.g., nitro in ’s 844882-21-9), which reduce electron density on the core .
Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
The compound 2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS Number: 900011-44-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly in the context of anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 398.5 g/mol
The structural characteristics of this compound include a pyrrolo-pyrazine core with sulfonamide and methoxy substituents, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyrazole and sulfonamide moieties have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Compounds with similar sulfonamide groups have been shown to induce apoptosis through the activation of caspases (caspase-3, -8, and -9) and modulate pathways involving NF-κB and p53 .
- The presence of methoxy groups may enhance lipophilicity, facilitating cellular uptake and increasing bioavailability.
Case Studies
-
Study on Pyrazolo Compounds :
A study synthesized several pyrazolo derivatives and assessed their anticancer activity using MTT assays on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin, suggesting that modifications to the pyrazole structure can significantly enhance anticancer properties . -
Sulfonamide Group Efficacy :
Research has documented the pleiotropic effects of sulfonamide-containing compounds in cancer therapy. These compounds often demonstrate selective toxicity towards cancer cells while sparing normal cells, a desirable trait in chemotherapeutic agents .
Pharmacological Profile
The pharmacological profile of this compound is still under exploration. However, similar compounds have shown:
- Antimicrobial Activity : Some pyrazole derivatives exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory activity due to its ability to inhibit certain enzymes involved in inflammatory pathways.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic Characterization Techniques
-
1H/13C NMR: Key diagnostic signals include:
-
X-ray Crystallography: Resolve dihedral angles (e.g., 16.83–51.68° between rings) to confirm stereoelectronic effects .
-
HRMS: Validate molecular weight (e.g., [M+H]+ calcd 314.1288 vs. found 314.1287) .
How does substituent positioning affect regioselectivity during electrophilic substitution reactions?
Advanced Mechanistic Analysis
Regioselectivity in electrophilic acetylation (e.g., AlCl₃/acetyl chloride) is influenced by:
- Electron-Donating Groups (EDGs): Methoxy groups at the 4-position direct substitution to the 6- or 8-positions of the pyrrolo[1,2-a]pyrazine core via resonance stabilization .
- Steric Effects: Bulky substituents (e.g., 4-methoxyphenyl) favor substitution at less hindered positions (e.g., 6 > 8) .
Example: In 3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine, acetylation yields 6-acetyl (major) and 8-acetyl (minor) isomers in a 3:1 ratio under kinetic control .
What strategies address low yields in multi-step syntheses of this compound?
Q. Advanced Optimization Approaches
- Intermediate Purification: Use silica gel chromatography (hexane:EtOAc 3:1) after each step to remove byproducts (e.g., unreacted hydrazines) .
- Catalyst Screening: Replace POCl₃ with PCl₃ for milder cyclization conditions, reducing decomposition .
- Solvent Selection: Polar aprotic solvents (DMF) enhance sulfonylation efficiency vs. THF (yield increase: 60% → 85%) .
Case Study: Optimizing condensation time (from 7 to 5 hours) reduced dimerization byproducts, improving overall yield from 45% to 65% .
How can researchers evaluate the compound’s potential as a bacterial efflux pump inhibitor?
Q. Biological Activity Assessment
- In Vitro Assays:
- Agar Diffusion: Test synergy with antibiotics (e.g., ciprofloxacin) against Staphylococcus aureus NorA-overproducing strains (SA-1199B). A ≥50% increase in zone inhibition indicates efflux pump inhibition (EPI) activity .
- MIC Determination: Compare MIC values of antibiotics alone vs. with the compound (4–32 µg/mL reduction suggests EPI potency) .
- Structure-Activity Relationship (SAR):
What computational methods elucidate electronic effects on the compound’s reactivity?
Q. Advanced Modeling Techniques
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-6 in pyrrolo[1,2-a]pyrazine has f⁻ = 0.12, favoring electrophilic attack) .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethanol/water 4:1) to predict solubility trends (logP ≈ 2.8 ± 0.3) .
- Docking Studies: Model binding to biological targets (e.g., fungal tyrosinase) using AutoDock Vina; binding energies ≤ −7.5 kcal/mol suggest high affinity .
How do crystallographic packing interactions influence the compound’s stability?
Q. Advanced Structural Analysis
- Hydrogen Bonding: O-H⋯N interactions (2.85–3.10 Å) stabilize crystal lattices, reducing hygroscopicity .
- π-Stacking: Parallel-displaced stacking (3.5–4.0 Å between aromatic rings) enhances thermal stability (decomposition >250°C) .
Data: Crystallographic R-factor ≤0.049 and wR-factor ≤0.137 validate structural precision .
What analytical challenges arise in characterizing sulfonamide-containing analogs?
Q. Advanced Analytical Challenges
- Mass Spectrometry: Sulfonyl groups cause fragmentation (e.g., m/z 407 → 329 [M – SO₂]), complicating molecular ion detection. Use HRMS with ESI+ mode for clarity .
- NMR Signal Overlap: Aromatic protons (δ 7.0–8.0 ppm) require 2D NMR (COSY, HSQC) for unambiguous assignment .
- Purity Validation: HPLC (C18 column, MeCN/H₂O 70:30) with UV detection (254 nm) ensures ≥95% purity; residual DMF <0.1% via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
